molecular formula C10H17NO4 B3059730 Tert-butyl 3-acetoxyazetidine-1-carboxylate CAS No. 1215205-53-0

Tert-butyl 3-acetoxyazetidine-1-carboxylate

Cat. No.: B3059730
CAS No.: 1215205-53-0
M. Wt: 215.25
InChI Key: DNJUHDXBMYLVLF-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetoxyazetidine-1-carboxylate is a protected azetidine derivative that serves as a versatile and crucial synthetic intermediate in advanced pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of more complex, bioactive molecules. For instance, it is used to produce tert-butyl 3-hydroxyazetidine-1-carboxylate via hydrolysis, which is a key step in constructing important heterocyclic scaffolds . These azetidine-based intermediates are fundamental building blocks in the development of active pharmaceutical ingredients (APIs), most notably in the synthetic pathway of Baricitinib, an established Janus kinase (JAK) inhibitor used to treat autoimmune conditions like rheumatoid arthritis . The compound features a Boc-protected azetidine ring, which provides excellent stability during synthetic manipulations while allowing for predictable reactivity at the acetoxy group for further functionalization. This makes it an ideal building block for medicinal chemists aiming to introduce conformational rigidity and specific pharmacophores into novel chemical entities. The exploration of azetidine derivatives is a significant area in drug discovery for creating new therapeutic agents. This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-acetyloxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(12)14-8-5-11(6-8)9(13)15-10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUHDXBMYLVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211311
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-53-0
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(acetyloxy)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Azetidine Derivatives

The introduction of the Boc group to azetidine precursors is a foundational step. Patent CN111362852A demonstrates the use of di-tert-butyl dicarbonate (Boc anhydride) with azetidin-3-one in dichloromethane, catalyzed by triethylamine, to yield tert-butyl 3-oxoazetidine-1-carboxylate. This method achieves an 80.2% yield under mild conditions (10–40°C, 3–5 hours), with the ketone intermediate serving as a precursor for subsequent functionalization.

Reaction Scheme 1: Boc Protection of Azetidin-3-One
$$
\text{Azetidin-3-one} + \text{Boc anhydride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{tert-Butyl 3-oxoazetidine-1-carboxylate}
$$

Acetylation of 3-Hydroxyazetidine Intermediates

The acetoxy group is typically introduced via acetylation of a 3-hydroxyazetidine intermediate. Smolecule’s entry highlights acid-catalyzed esterification using acetic anhydride or acetyl chloride. For example, treating tert-butyl 3-hydroxyazetidine-1-carboxylate with acetic anhydride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP), yields the target compound in 72–85% efficiency.

Reaction Scheme 2: Acetylation of 3-Hydroxyazetidine
$$
\text{tert-Butyl 3-hydroxyazetidine-1-carboxylate} + \text{Ac}2\text{O} \xrightarrow[\text{CH}2\text{Cl}_2]{\text{DMAP}} \text{Tert-butyl 3-acetoxyazetidine-1-carboxylate}
$$

Cyclization of Epoxy Amine Precursors

Frontiers in Chemistry details La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines. While this method primarily constructs the azetidine ring, post-functionalization with Boc and acetoxy groups is feasible. For instance, epoxy amine intermediates derived from glycidol derivatives undergo cyclization at 80°C in dichloroethane, followed by Boc protection and acetylation, achieving a 68% overall yield.

Reaction Scheme 3: Epoxy Aminolysis and Subsequent Functionalization
$$
\text{cis-3,4-Epoxy amine} \xrightarrow[\text{(CH}2\text{Cl)}2]{\text{La(OTf)}_3} \text{Azetidine} \xrightarrow[]{\text{Boc protection}} \text{tert-Butyl 3-hydroxyazetidine-1-carboxylate} \xrightarrow[]{\text{Acetylation}} \text{this compound}
$$

Nucleophilic Substitution at the 3-Position

ChemicalBook’s synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate provides a template for nucleophilic substitution. Replacing methoxy with acetoxy involves treating tert-butyl 3-bromoazetidine-1-carboxylate with potassium acetate in dimethylformamide (DMF) at 60°C, yielding the product in 65–78% efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Yield (%) Reaction Time Key Advantages Limitations
Boc Protection + Acetylation 72–85 6–8 hours High purity, mild conditions Multi-step process
Epoxy Aminolysis 68 12–24 hours Direct ring formation Requires specialized catalysts
Nucleophilic Substitution 65–78 4–6 hours Single-step functionalization Limited to pre-halogenated intermediates

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Patent CN111362852A emphasizes replacing dioxane and dimethyl sulfoxide (DMSO) with ethyl acetate or dichloromethane to improve environmental compliance. La(OTf)₃, used in epoxy aminolysis, offers recyclability, reducing catalyst costs by 40% in batch processes.

Purification Techniques

Crystallization from hexane/ethyl acetate mixtures enhances purity (>99% by HPLC) while minimizing yield loss. Flash chromatography, as described in ChemicalBook’s protocol, achieves 95% recovery for gram-scale syntheses.

Chemical Reactions Analysis

Hydrolysis to Hydroxy Derivatives

The acetoxy group undergoes hydrolysis to regenerate the hydroxyl group under acidic or basic conditions, enabling further derivatization:

Reaction ConditionsOutcomeYieldSource
1 M HCl in THF, 25°C, 3 htert-Butyl 3-hydroxyazetidine-1-carboxylate91%
NaOH (aq.)/EtOH, reflux, 2 hDeprotection to 3-hydroxyazetidine87%

Mechanism : Acid- or base-catalyzed nucleophilic acyl substitution, releasing acetate.

Nucleophilic Displacement

The acetoxy group acts as a leaving group in SN2 reactions with nucleophiles (e.g., CN⁻, N3⁻):

NucleophileConditionsProductYieldSource
TMSCN/ZnI₂THF, 0–20°C, 18 h; HCl refluxtert-Butyl 3-cyanoazetidine-1-carboxylate87%
NaN₃DMF, 60°C, 12 htert-Butyl 3-azidoazetidine-1-carboxylate78%

Key Insight : The strained azetidine ring enhances reactivity, favoring ring-opening or substitution at C3 .

Grignard Reagent Addition

The azetidine ring undergoes nucleophilic attack by organometallic reagents at the carbonyl carbon:

ReagentConditionsProductYieldSource
MeMgBr (3M in Et₂O)THF, 0°C → rt, 3 htert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate84–99%

Mechanism : Grignard addition generates a tertiary alcohol via a carbocation intermediate stabilized by the tert-butyl group .

Oxidation to Ketones

The hydroxyl derivative (post-hydrolysis) is oxidized to a ketone using TEMPO/H₂O₂ in a microchannel reactor:

ConditionsProductYieldSource
TEMPO (1.15 mmol), H₂O₂, −5°C, 3 htert-Butyl 3-oxoazetidine-1-carboxylate91%

Advantage : Microchannel reactors enhance mixing and reduce reaction time .

Boc Deprotection

The tert-butyl carbamate is cleaved under acidic conditions to yield azetidine derivatives:

ConditionsProductYieldSource
HCl (conc.)/HOAc, reflux, 3 h3-Acetoxyazetidine78%

Application : Deprotection enables further functionalization of the azetidine core for pharmaceutical synthesis .

Comparative Reaction Yields

The table below summarizes key transformations:

Reaction TypeConditionsYield RangeKey Factor
Acetoxy hydrolysisAcidic (HCl/THF) or basic (NaOH)87–91%Temperature control
Grignard additionLow-temperature THF78–99%Stabilization of carbocation
Boc deprotectionHCl/HOAc, reflux78%Prolonged heating

Scientific Research Applications

Tert-butyl 3-acetoxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the azetidine ring and the ester group, which can undergo various chemical transformations. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the acetoxy group .
  • Hazards : Classified with hazard statement H302 ("harmful if swallowed") and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (eye wash precautions) .

The following analysis compares tert-butyl 3-acetoxyazetidine-1-carboxylate with structurally analogous azetidine derivatives, focusing on substituent effects, reactivity, and applications.

Ester-Functionalized Derivatives
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Reactivity/Safety Notes
This compound 1215205-53-0 C₁₀H₁₇NO₄ 215.25 3-OAc Hydrolyzes under acidic/basic conditions .
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 183062-96-6 C₁₂H₂₁NO₄ 243.30 3-(ethoxycarbonyl)ethyl Higher lipophilicity; potential for ester exchange .
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate - C₁₁H₁₇NO₄ 227.26 3-(methoxycarbonyl)ethylidene Conjugated ester system; used in cycloaddition reactions .

Key Differences :

  • The acetoxy group in the target compound offers faster hydrolysis kinetics compared to bulkier ethoxy or methoxy esters, enabling selective deprotection .
  • Ethylidene derivatives (e.g., 3-(2-methoxy-2-oxoethylidene)) exhibit enhanced rigidity due to conjugated double bonds, influencing their utility in sp³-rich scaffold synthesis .
Amino- and Hydroxyl-Functionalized Derivatives
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Reactivity/Safety Notes
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 3-NH₂, 3-CH₂OH Bifunctional reactivity; used in peptide coupling .
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 3-NH₂, 2-CH₃ Steric hindrance from methyl group slows nucleophilic reactions .

Key Differences :

  • Amino-hydroxymethyl derivatives (e.g., 1262411-27-7) are versatile intermediates for introducing polar functional groups, whereas methyl-substituted analogs (e.g., 1368087-42-6) prioritize steric control in stereoselective syntheses .
Halogenated Derivatives
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Reactivity/Safety Notes
Tert-butyl 3-bromoazetidine-1-carboxylate 1064194-10-0 C₈H₁₄BrNO₂ 236.11 3-Br High reactivity in SN2 reactions; potential genotoxicity .

Key Differences :

  • The bromo substituent in 1064194-10-0 facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), unlike the acetoxy group, which is more suited for hydrolysis or transesterification .
Ketone- and Spirocyclic Derivatives
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Reactivity/Safety Notes
Tert-butyl 3-oxoazetidine-1-carboxylate 325775-44-8 C₈H₁₃NO₃ 171.19 3-oxo Prone to nucleophilic attack at the carbonyl .
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1363381-22-9 C₁₂H₁₉NO₃ 225.28 Spirocyclic ketone Enhanced conformational rigidity for receptor targeting .

Key Differences :

  • Ketone derivatives (e.g., 325775-44-8) are pivotal in synthesizing secondary amines via reductive amination, while spirocyclic analogs (e.g., 1363381-22-9) offer 3D complexity for drug discovery .

Biological Activity

Tert-butyl 3-acetoxyazetidine-1-carboxylate (CAS No. 1215205-53-0) is a compound that has garnered attention for its potential biological activities and applications in various fields, including synthetic chemistry, drug development, and biochemical research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound features an azetidine ring, which is significant in medicinal chemistry for its ability to mimic natural substrates in biological systems.
PropertyValue
Molecular FormulaC10_{10}H17_{17}NO4_4
Molecular Weight215.25 g/mol
CAS Number1215205-53-0
Log P (octanol/water)2.62

Pharmacological Profile

This compound is noted for its interactions with various biological systems. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential as an antimicrobial agent, particularly against certain bacterial strains.
  • Cytotoxic Effects : In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.
  • Cytotoxicity Assay :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 30 µM.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
CytotoxicityInduced apoptosis in cancer cells

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane penetration, leading to disruption of microbial cell membranes.
  • Enzyme Inhibition : The acetoxy group may mimic substrates or inhibitors for certain enzymes involved in metabolic pathways.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

Table 3: Potential Applications

Application AreaDescription
Synthetic ChemistryIntermediate for complex molecule synthesis
Drug DevelopmentLead compound for new antimicrobial agents
Biochemical ResearchTool for studying metabolic pathways

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing tert-butyl 3-acetoxyazetidine-1-carboxylate?

The synthesis typically involves a multi-step strategy:

  • Azetidine ring formation : Cyclization of β-amino alcohol precursors using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution.
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, catalyzed by DMAP or triethylamine (TEA) at 0–25°C .
  • Acetoxylation : Acetylation at the 3-position using acetyl chloride (1.2 equiv) in anhydrous DCM with catalytic DMAP. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Key optimizations include maintaining anhydrous conditions, controlling stoichiometry, and avoiding prolonged exposure to moisture to prevent hydrolysis .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: tert-butyl group (δ 1.45 ppm, singlet), acetoxy methyl (δ 2.10 ppm), and azetidine protons (δ 3.5–4.2 ppm). ¹³C NMR confirms carbonyl groups (Boc: ~155 ppm; acetate: ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₀H₁₇NO₄: 231.1107).
  • IR spectroscopy : Look for C=O stretches (~1740 cm⁻¹ for ester and carbamate) .

Q. How should this compound be purified and stored to ensure stability?

  • Purification : Use flash chromatography (silica gel, gradient elution with hexane:ethyl acetate). For small scales, recrystallization from ethyl acetate/hexane mixtures is effective.
  • Storage : Keep at –20°C under inert gas (N₂/Ar) in amber vials with 3Å molecular sieves. Regularly check purity via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data caused by rotameric conformations in this compound?

Restricted rotation around the carbamate bond may split signals. Use:

  • Variable-temperature NMR (VT-NMR) : Heat to 60°C in DMSO-d₆ to observe coalescence of split peaks.
  • DFT calculations : Model conformers (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data.
  • 2D NMR (COSY, NOESY) : Assign stereochemistry and rule out impurities .

Q. What computational methods are effective for modeling reaction pathways and regioselectivity in the synthesis of this compound?

  • DFT calculations : Use B3LYP-D3/def2-TZVP to map energy profiles for competing pathways (e.g., O- vs. N-acetylation). Include solvent effects via CPCM.
  • Molecular dynamics (MD) : Simulate transition states in explicit solvents (e.g., DCM) to assess steric and electronic factors. Validate with kinetic studies (e.g., in situ IR monitoring of acetyl transfer) .

Q. How can crystallographic data resolve ambiguities in the stereochemical assignment of intermediates?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., from ethanol/water). Use SHELXL for refinement, ensuring R-factor < 5%.
  • Twinned data handling : For challenging crystals, apply SHELXD for structure solution and SHELXE for density modification .

Q. What strategies mitigate side reactions during scale-up of the acetoxylation step?

  • Controlled reagent addition : Use syringe pumps for slow acetyl chloride introduction to avoid exothermic side reactions.
  • In-line analytics : Implement FTIR or ReactIR to monitor acetyl consumption in real time.
  • Solvent optimization : Replace DCM with MeCN for better temperature control in large batches .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data with computational models and alternative techniques (e.g., X-ray vs. NOESY).
  • Experimental Design : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps.
  • Data Reproducibility : Document solvent lot numbers (trace water content varies) and catalyst batches to ensure consistency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-acetoxyazetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-acetoxyazetidine-1-carboxylate

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